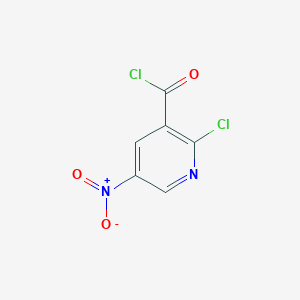

2-Chloro-5-nitropyridine-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitropyridine-3-carbonyl chloride typically involves the chlorination of 3-chlorocarbonyl-5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

Reduction Reactions: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-3-chlorocarbonyl-5-nitropyridine and 2-amino-3-chlorocarbonyl-5-nitropyridine.

Reduction Reactions: Products include 2-chloro-3-chlorocarbonyl-5-aminopyridine.

Oxidation Reactions: Products include various oxidized forms of the nitrogen atom in the pyridine ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-5-nitropyridine-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Antibiotics : It is used in the synthesis of antibiotics, aiding in the development of new antibacterial agents.

- Antiviral Agents : The compound has shown potential in the synthesis of antiviral medications, contributing to therapeutic approaches against viral infections.

- Cardiotonic Drugs : It acts as an intermediate in the production of drugs that enhance cardiac function.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of 2-chloro-5-nitropyridine exhibit cytotoxic properties against cancer cell lines. A study demonstrated that modifying the nitro group can enhance the anticancer activity of pyridine derivatives, making this compound integral to developing novel anticancer therapies .

Agrochemical Applications

The compound is also significant in agricultural chemistry:

- Pesticides and Herbicides : It is utilized as an intermediate in synthesizing various pesticides and herbicides, contributing to crop protection strategies.

- Plant Growth Regulators : Its derivatives are explored for their role in enhancing plant growth and productivity.

Case Study: Synthesis of Plant Growth Regulators

A recent patent outlines a method for synthesizing plant growth regulators using this compound. This method emphasizes the compound's versatility in developing agrochemicals with specific biological activities .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is valuable for:

- Nucleophilic Substitution Reactions : The chlorine atom on the pyridine ring can be replaced by various nucleophiles, facilitating the synthesis of complex organic molecules.

- Building Blocks for Other Compounds : It serves as a building block for creating more complex structures, including heterocycles and other functionalized pyridines.

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Synthesis of Antibiotics | 85.7 | |

| Synthesis of Plant Growth Regulators | 93.5 | |

| Nucleophilic Substitution | Varies |

Research Insights

Recent studies have focused on the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in various solvents, highlighting its role in understanding reaction mechanisms in organic synthesis .

Additionally, theoretical studies have been conducted to explore the electronic properties and reactivity patterns of this compound, providing insights into its potential applications in developing new materials and pharmaceuticals .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitropyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of protein-ligand binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-nitropyridine: This compound has a similar structure but lacks the chlorocarbonyl group at the 3-position.

3-Chloro-5-nitropyridine: This compound has a similar structure but lacks the chlorine atom at the 2-position.

2-Chloro-3-nitropyridine: This compound has a similar structure but lacks the nitro group at the 5-position.

Uniqueness

2-Chloro-5-nitropyridine-3-carbonyl chloride is unique due to the presence of both chlorine and chlorocarbonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various research applications.

Activité Biologique

2-Chloro-5-nitropyridine-3-carbonyl chloride (C₇H₄ClN₃O₂) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a nitro and a chlorocarbonyl group, which contribute to its reactivity and interaction with biological targets.

The molecular structure of this compound allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols, which may enhance its biological activity.

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's pharmacological properties.

- Hydrolysis : The carbonyl chloride can hydrolyze to form carboxylic acids, influencing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, disrupting their normal functions. This mechanism can lead to decreased enzymatic activity, which is crucial in pathways such as protein-ligand interactions and metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The compound's effectiveness appears to correlate with structural modifications that enhance its binding affinity to microbial targets.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound and its derivatives possess cytotoxic effects against cancer cell lines. The MTT assay has been commonly employed to assess cell viability in the presence of this compound. Notably, some studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Case Studies and Research Findings

- Anticancer Properties : A study investigating the cytotoxicity of various pyridine derivatives found that this compound exhibited significant activity against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity .

- Enzyme Inhibition : Another research highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways. This inhibition was linked to structural features of the compound that facilitate strong interactions with enzyme active sites.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-nitropyridine | Nitro and chloro groups | Antimicrobial, anticancer |

| 2-Chloro-3-nitropyridine | Lacks carbonyl group | Moderate antimicrobial |

| 2-Chloro-5-methylpyridine | Methyl substitution | Lower cytotoxicity |

Propriétés

IUPAC Name |

2-chloro-5-nitropyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCLUZVJDJBDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.